

Unraveling ALCAM (CD166): A Technical Guide to Gene Expression, Signaling, and Analysis

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Compound of Interest

Compound Name: *alpha*-Cam

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Activated Leukocyte Cell Adhesion Molecule (ALCAM), also known as CD166, is a transmembrane glycoprotein of the immunoglobulin superfamily that plays a pivotal role in a multitude of physiological and pathological processes. Its involvement in cell-cell adhesion, immune response, and cancer progression has made it a subject of intense research and a potential target for therapeutic intervention. This technical guide provides an in-depth overview of ALCAM gene expression across various tissues, delves into its signaling pathways, and offers detailed experimental protocols for its study.

ALCAM Gene and Protein Expression: A Pan-Tissue Overview

ALCAM is expressed in a wide array of human tissues, with its levels varying significantly depending on the tissue type and disease state. Both messenger RNA (mRNA) and protein expression data have been compiled from various sources to provide a comprehensive overview.

Quantitative Expression of ALCAM in Normal Human Tissues

The expression of ALCAM in normal human tissues is diverse, with high levels observed in the nervous system, pancreas, and thyroid and parathyroid glands. The Human Protein Atlas, a

comprehensive resource for protein expression, indicates that ALCAM is expressed in almost every tissue, with the parathyroid gland showing particularly high expression.[1][2] Tissues with medium expression include the cerebral cortex, lungs, liver, and kidneys, while low expression is noted in tissues such as the spleen, bone marrow, and various muscle types.[1]

Tissue Category	Tissue	mRNA Expression Level	Protein Expression Level
Nervous System	Cerebral Cortex	Medium	High
Cerebellum	Medium	High	
Hippocampus	Low	Not specified	
Caudate	Low	Not specified	
Endocrine System	Parathyroid Gland	High	High
Thyroid Gland	High	High	
Adrenal Gland	Low	Not specified	
Pancreas	Medium	High	
Respiratory System	Lung	High	High
Bronchus	Medium	High	
Nasopharynx	Medium	Not specified	
Digestive System	Liver	Medium	Medium
Gallbladder	Medium	Medium	
Salivary Gland	Medium	Medium	
Stomach	Medium	Medium	
Small Intestine	Low	Low	
Colon	Low	Low	
Rectum	Low	Low	
Urogenital System	Kidney	Medium	High
Urinary Bladder	Medium	Medium	
Testis	None	Low	
Epididymis	Medium	High	
Prostate	Medium	High	

Female Reproductive	Ovary	High	Low
Uterus	Medium	Medium	
Cervix	Medium	Medium	
Breast	High	Medium	
Hematopoietic/Lymphoid	Bone Marrow	None	None
Spleen	None	Low	
Lymph Node	Low	Low	
Tonsil	Medium	Medium	
Integumentary System	Skin	Low	Low

Data compiled from multiple sources including The Human Protein Atlas.[\[1\]](#)

Differential Expression of ALCAM in Cancer

The expression of ALCAM is frequently altered in various malignancies, and its prognostic significance can be context-dependent, varying with the type of cancer.

In several cancers, including malignant melanoma, esophageal squamous cell carcinoma, and gastric cancer, high ALCAM expression is often correlated with a poor prognosis, enhanced tumor invasion, and metastasis. Conversely, in some other cancers, such as breast and prostate cancer, higher levels of ALCAM have been associated with a more favorable outcome. [\[3\]](#) In colorectal cancer, the role of ALCAM appears to be more complex, with some studies suggesting high expression is a favorable prognostic marker, while others indicate a link to metastasis.[\[2\]](#)

Cancer Type	ALCAM Expression Status	Associated Prognosis
Malignant Melanoma	High	Poor
Esophageal Squamous Cell Carcinoma	High	Poor
Gastric Cancer	High	Poor
Pancreatic Cancer	High	Poor
Breast Cancer	High/Low (context-dependent)	Favorable/Poor
Prostate Cancer	High	Favorable
Colorectal Cancer	High/Low (conflicting reports)	Favorable/Poor
Bladder Cancer	High	Poor
Ovarian Cancer	Decreased/Lost	Poorer
Mesothelioma	High	Poor

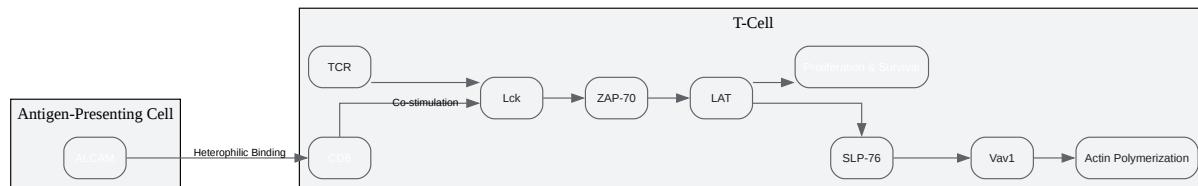
This table summarizes general trends; prognostic value can be influenced by subcellular localization (membranous vs. cytoplasmic) and other factors.

ALCAM Signaling Pathways

ALCAM mediates its functions through two primary types of interactions: homophilic (ALCAM-ALCAM) and heterophilic (ALCAM-CD6) binding. These interactions trigger downstream signaling cascades that influence cell adhesion, migration, and activation.

Heterophilic ALCAM-CD6 Signaling

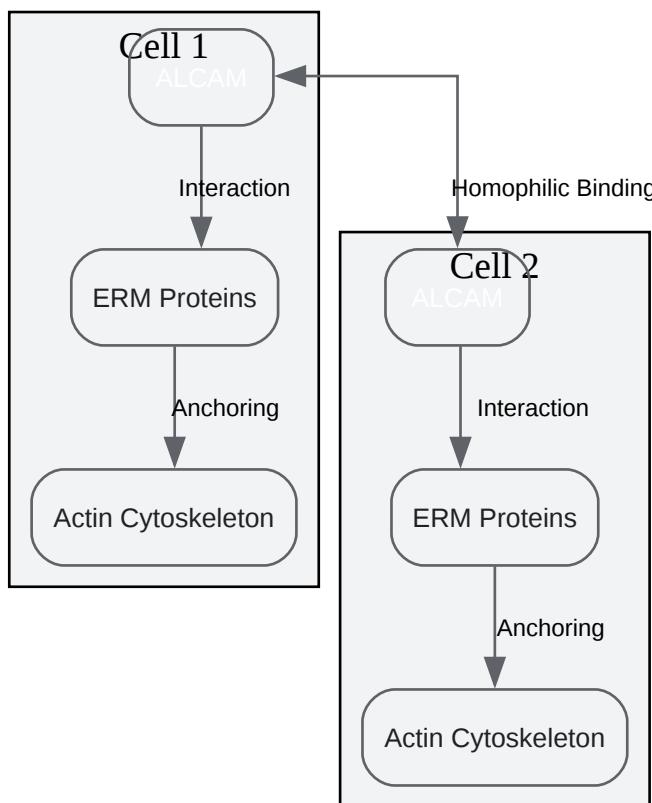
The interaction between ALCAM on antigen-presenting cells (APCs), endothelial cells, or epithelial cells and the CD6 receptor on T-lymphocytes is a critical co-stimulatory pathway in the immune system. This binding is crucial for T-cell activation, proliferation, and trafficking. The CD6-ALCAM pathway is implicated in modulating T-cell activation and has been identified as a potential therapeutic target in autoimmune diseases and graft-versus-host disease. The signaling cascade initiated by ALCAM-CD6 engagement involves the activation of pathways related to actin polymerization, cell motility, and integrin activation.

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ALCAM-CD6 heterophilic signaling pathway in T-cell activation.

Homophilic ALCAM-ALCAM Signaling

ALCAM can also bind to other ALCAM molecules on adjacent cells, a process known as homophilic binding. This interaction is crucial for cell-cell adhesion in various contexts, including neuronal development and tumor cell aggregation. The affinity of this interaction is lower than the ALCAM-CD6 binding but is strengthened by the clustering of ALCAM molecules on the cell surface. This clustering increases the avidity of the interaction, leading to stable cell-cell adhesion. The intracellular domain of ALCAM interacts with the actin cytoskeleton through the ERM (ezrin, radixin, moesin) family of proteins, providing a link between cell adhesion and cell morphology and motility.



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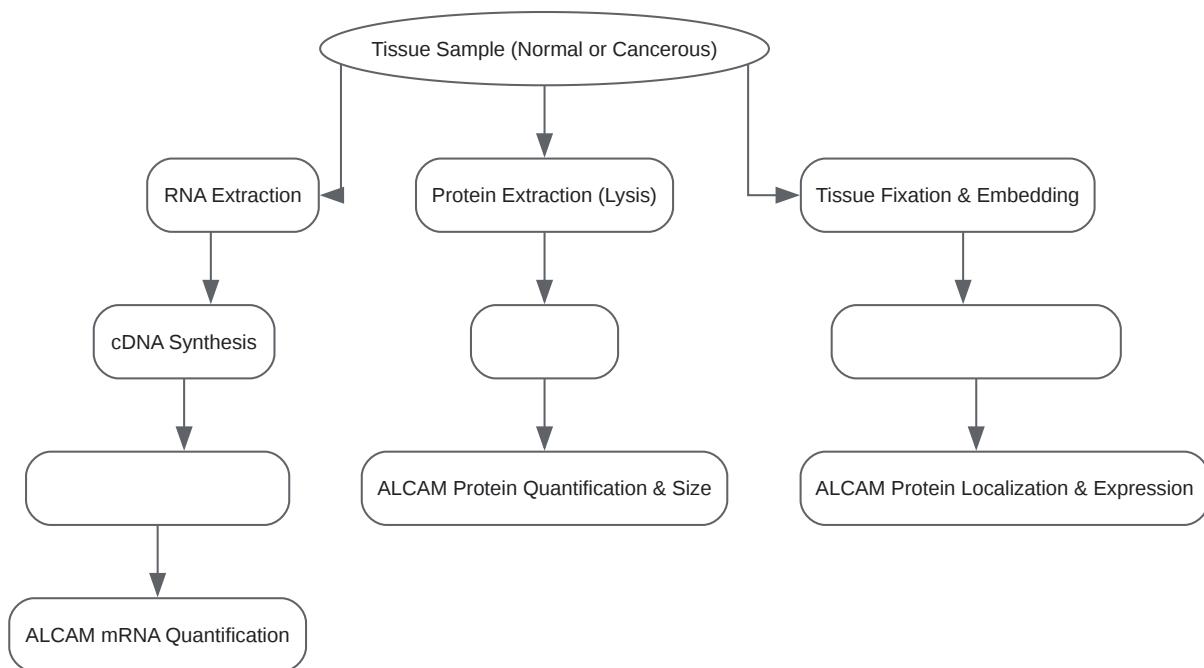
ALCAM-ALCAM homophilic interaction and cytoskeletal linkage.

Experimental Protocols for ALCAM Analysis

Accurate and reproducible methods are essential for studying ALCAM expression and function. Below are detailed protocols for the key experimental techniques used in ALCAM research.

Experimental Workflow for ALCAM Expression Analysis

A typical workflow for analyzing ALCAM expression in tissue samples involves a combination of techniques to assess both mRNA and protein levels.



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Typical experimental workflow for analyzing ALCAM expression.

Immunohistochemistry (IHC) for ALCAM in Paraffin-Embedded Tissues

This protocol outlines the steps for detecting ALCAM protein in formalin-fixed, paraffin-embedded (FFPE) tissue sections.

1. Deparaffinization and Rehydration:

- Immerse slides in xylene (2 changes for 5 minutes each).
- Immerse in 100% ethanol (2 changes for 3 minutes each).
- Immerse in 95% ethanol for 3 minutes.
- Immerse in 70% ethanol for 3 minutes.

- Rinse with distilled water.

2. Antigen Retrieval:

- Heat-induced epitope retrieval (HIER) is commonly used for ALCAM.
- Immerse slides in a retrieval solution (e.g., Tris-EDTA buffer, pH 9.0).
- Heat to 95-100°C for 20-30 minutes in a water bath or steamer.
- Allow slides to cool to room temperature in the buffer.

3. Peroxidase Blocking:

- Incubate sections in 3% hydrogen peroxide for 10-15 minutes to block endogenous peroxidase activity.
- Rinse with wash buffer (e.g., PBS or TBS).

4. Blocking:

- Incubate sections with a blocking solution (e.g., 5% normal goat serum in PBS) for 30-60 minutes to prevent non-specific antibody binding.

5. Primary Antibody Incubation:

- Dilute the primary anti-ALCAM antibody to its optimal concentration in antibody diluent.
- Incubate the sections with the primary antibody overnight at 4°C in a humidified chamber.

6. Secondary Antibody Incubation:

- Rinse slides with wash buffer.
- Incubate with a biotinylated secondary antibody (e.g., goat anti-mouse/rabbit IgG) for 30-60 minutes at room temperature.

7. Detection:

- Rinse slides with wash buffer.
- Incubate with a streptavidin-horseradish peroxidase (HRP) conjugate for 30 minutes.
- Rinse with wash buffer.
- Apply a chromogen substrate such as 3,3'-Diaminobenzidine (DAB) and monitor for color development.
- Stop the reaction by rinsing with distilled water.

8. Counterstaining, Dehydration, and Mounting:

- Counterstain with hematoxylin to visualize cell nuclei.
- Dehydrate the sections through graded ethanol series and xylene.
- Mount with a permanent mounting medium and coverslip.

Western Blotting for ALCAM in Cell Lysates

This protocol describes the detection of ALCAM protein in protein extracts from cells or tissues.

1. Sample Preparation (Cell Lysis):

- Harvest cells and wash with ice-cold PBS.
- Lyse cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease inhibitors.
- Incubate on ice for 30 minutes with occasional vortexing.
- Centrifuge at high speed to pellet cell debris and collect the supernatant (protein lysate).
- Determine protein concentration using a standard assay (e.g., BCA or Bradford).

2. SDS-PAGE:

- Mix protein lysates with Laemmli sample buffer and heat at 95-100°C for 5 minutes.

- Load equal amounts of protein per lane onto an SDS-polyacrylamide gel.
- Run the gel until the dye front reaches the bottom.

3. Protein Transfer:

- Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane using a wet or semi-dry transfer system.

4. Blocking:

- Block the membrane with a blocking solution (e.g., 5% non-fat dry milk or BSA in TBST) for 1 hour at room temperature or overnight at 4°C to prevent non-specific antibody binding.

5. Primary Antibody Incubation:

- Incubate the membrane with the primary anti-ALCAM antibody diluted in blocking buffer overnight at 4°C with gentle agitation.

6. Secondary Antibody Incubation:

- Wash the membrane several times with TBST.
- Incubate with an HRP-conjugated secondary antibody (e.g., anti-mouse or anti-rabbit IgG) diluted in blocking buffer for 1 hour at room temperature.

7. Detection:

- Wash the membrane extensively with TBST.
- Incubate the membrane with an enhanced chemiluminescence (ECL) substrate.
- Detect the signal using an imaging system or X-ray film.

Quantitative Real-Time PCR (qPCR) for ALCAM Gene Expression

This protocol details the measurement of ALCAM mRNA levels.

1. RNA Extraction:

- Extract total RNA from tissues or cells using a commercial kit or a standard Trizol-based method.
- Assess RNA quality and quantity using spectrophotometry and gel electrophoresis.

2. cDNA Synthesis:

- Reverse transcribe an equal amount of total RNA into complementary DNA (cDNA) using a reverse transcriptase enzyme and oligo(dT) or random primers.

3. qPCR Reaction:

- Prepare the qPCR reaction mix containing:
 - cDNA template
 - Forward and reverse primers for ALCAM
 - SYBR Green or a probe-based master mix
 - Nuclease-free water
- Example ALCAM forward primer: 5'-TCCAGAACACGATGAGGCAGAC-3'
- Example ALCAM reverse primer: 5'-GTAGACGACACCAGAACAAAGG-3'

4. qPCR Cycling:

- Perform the qPCR on a real-time PCR instrument with a typical cycling program:
 - Initial denaturation (e.g., 95°C for 10 minutes)
 - 40 cycles of:
 - Denaturation (e.g., 95°C for 15 seconds)
 - Annealing/Extension (e.g., 60°C for 1 minute)

- Include a melt curve analysis at the end if using SYBR Green to verify product specificity.

5. Data Analysis:

- Determine the cycle threshold (Ct) values for ALCAM and a reference gene (e.g., GAPDH, ACTB).
- Calculate the relative expression of ALCAM using the $\Delta\Delta Ct$ method or a standard curve.

This comprehensive guide provides a solid foundation for researchers and professionals working on the ALCAM gene and its protein product. The provided data, pathway diagrams, and detailed protocols are intended to facilitate further investigation into the multifaceted roles of ALCAM in health and disease.

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